molecular formula C88H64ClO4P4Rh- B13778764 [1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;rhodium;perchlorate CAS No. 95156-21-1

[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;rhodium;perchlorate

Cat. No.: B13778764
CAS No.: 95156-21-1
M. Wt: 1447.7 g/mol
InChI Key: WGNNBTYGEZDEFR-UHFFFAOYSA-M
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Description

[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;rhodium;perchlorate is a complex organometallic compound that features a rhodium center coordinated to a bisphosphine ligand. This compound is notable for its applications in catalysis and organic synthesis, particularly in enantioselective transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;rhodium;perchlorate typically involves the coordination of rhodium to the bisphosphine ligand. One common method involves the reaction of rhodium chloride with the bisphosphine ligand in the presence of a suitable base under inert atmosphere conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;rhodium;perchlorate undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.

    Reduction: It can be reduced to lower oxidation state species.

    Substitution: Ligand substitution reactions are common, where the bisphosphine ligand can be replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield rhodium(III) complexes, while reduction reactions may produce rhodium(I) species.

Scientific Research Applications

Chemistry

In chemistry, [1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;rhodium;perchlorate is widely used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions .

Biology and Medicine

The compound has potential applications in medicinal chemistry for the development of new drugs and therapeutic agents. Its ability to catalyze enantioselective reactions makes it valuable for the synthesis of chiral pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its catalytic properties are exploited in processes that require high selectivity and efficiency.

Mechanism of Action

The mechanism of action of [1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;rhodium;perchlorate involves the coordination of the rhodium center to substrates, facilitating various catalytic transformations. The bisphosphine ligand stabilizes the rhodium center and enhances its reactivity. The molecular targets and pathways involved depend on the specific reaction being catalyzed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;rhodium;perchlorate is unique due to its specific coordination environment and the presence of the rhodium center. This gives it distinct catalytic properties and makes it particularly effective in enantioselective transformations.

Properties

CAS No.

95156-21-1

Molecular Formula

C88H64ClO4P4Rh-

Molecular Weight

1447.7 g/mol

IUPAC Name

[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;rhodium;perchlorate

InChI

InChI=1S/2C44H32P2.ClHO4.Rh/c2*1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2-1(3,4)5;/h2*1-32H;(H,2,3,4,5);/p-1

InChI Key

WGNNBTYGEZDEFR-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[O-]Cl(=O)(=O)=O.[Rh]

Origin of Product

United States

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